molecular formula C14H11BO2 B152767 9-Anthraceneboronic acid CAS No. 100622-34-2

9-Anthraceneboronic acid

Cat. No. B152767
Key on ui cas rn: 100622-34-2
M. Wt: 222.05 g/mol
InChI Key: VHHDLIWHHXBLBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07705157B2

Procedure details

sec-BuLi (4.3 mL, 6.0 mmol, 1.4M solution in cyclohexane) was added dropwise to a solution of 9-bromoanthracene (1.29 g, 5.0 mmol) in Et2O (20 mL) at 0° C. under N2. The reaction was held at 0° C. for 15 minutes then warmed to rt and stirred an additional 45 minutes. Triisopropylborate (1.5 mL, 6.5 mmol) was added and the reaction was stirred at rt for 18 h. Concentrated HCl (1.0 mL) and MeOH (1.0 mL) was added and the reaction was stirred for 30 minutes. The layers were separated and the aqueous phase was extracted three times with CH2Cl2. The combined organic layers were washed with H2O, sat. NaHCO3 (aq.), brine, and then dried over Na2SO4. Filtration and concentration gave 1.05 g of 9-anthraceneboronic acid.
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li]C(CC)C.Br[C:7]1[C:8]2[C:13]([CH:14]=[C:15]3[C:20]=1[CH:19]=[CH:18][CH:17]=[CH:16]3)=[CH:12][CH:11]=[CH:10][CH:9]=2.C([O:24][B:25](OC(C)C)[O:26]C(C)C)(C)C.Cl>CCOCC.CO>[CH:19]1[C:20]2[C:15](=[CH:14][C:13]3[C:8]([C:7]=2[B:25]([OH:26])[OH:24])=[CH:9][CH:10]=[CH:11][CH:12]=3)[CH:16]=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
4.3 mL
Type
reactant
Smiles
[Li]C(C)CC
Name
Quantity
1.29 g
Type
reactant
Smiles
BrC=1C2=CC=CC=C2C=C2C=CC=CC12
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
1 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred an additional 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred at rt for 18 h
Duration
18 h
STIRRING
Type
STIRRING
Details
the reaction was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted three times with CH2Cl2
WASH
Type
WASH
Details
The combined organic layers were washed with H2O, sat. NaHCO3 (aq.), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
Filtration and concentration

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1=CC=CC2=CC3=CC=CC=C3C(=C12)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.